molecular formula C15H22BFO3 B1446395 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester CAS No. 1451391-00-6

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B1446395
CAS No.: 1451391-00-6
M. Wt: 280.14 g/mol
InChI Key: DSIBMZWYVMJDAZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign and can be readily prepared .


Synthesis Analysis

Pinacol boronic esters, such as this compound, can be synthesized through various methods. One of the methods involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of this compound is C9H12BFO3 . The molecular weight is 198.086349 Da .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is also a significant reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 338.7±52.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm^3, and a refractive index of 1.496 .

Scientific Research Applications

Nickel-Catalyzed Borylation of Polyfluoroarenes

The transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation represents a significant advancement in the synthesis of (multi)fluoroarenes as building blocks. This process, catalyzed by [Ni(IMes)2], utilizes bis(pinacolato)diboron (B2pin2) for transmetalation, enabling the conversion of various partially fluorinated arenes into their corresponding boronate esters (Zhou et al., 2016).

Organoboron Compounds in Sensing Applications

Organoboron compounds, including 4-octyloxyphenylboronic acid (OPBA) and pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA), have been applied as Lewis acid receptors of fluoride anions. These compounds exhibit enhanced selectivity towards fluoride ions, showcasing the versatility of boronic esters in developing sensitive and selective sensing materials (Jańczyk et al., 2012).

Catalyzed Cross-Coupling Reactions

The synthesis of arylboronic acid pinacol esters through palladium- or iron-catalyzed cross-coupling reactions of aryl fluorides with B2pin2 in the presence of LiHMDS highlights an efficient method for defluoroborylation. This method is compatible with a wide range of functional groups, enhancing the utility of fluoroarenes in organic synthesis (Zhao et al., 2018).

Fluorination and Borylation Techniques

Innovations in fluorination techniques, such as the silver-catalyzed radical fluorination of alkylboronates, demonstrate the potential of alkylboronic acids or their pinacol esters in synthesizing alkyl fluorides. This method offers broad substrate scope and functional group compatibility, contributing to the facile and efficient synthesis of fluorinated compounds (Li et al., 2014).

Polymerization and Material Science

The Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester for synthesizing H2O2-cleavable poly(ester-amide)s exemplifies the role of boronic esters in developing responsive polymeric materials. These materials can degrade in response to H2O2, indicating their potential application in controlled release systems and responsive materials (Cui et al., 2017).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester research could involve further exploration of its use in various chemical reactions, such as the Suzuki–Miyaura coupling . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins involved in the catalytic cycle of the Suzuki–Miyaura reaction, such as palladium complexes and ligands . These interactions are crucial for the transmetalation step, where the boron atom transfers its organic group to the palladium center, facilitating the coupling reaction .

Cellular Effects

These interactions can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, boronic esters can inhibit proteasome activity, leading to changes in protein degradation and turnover, which in turn affects cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura coupling reaction . The compound binds to the palladium center, facilitating the transmetalation step where the organic group is transferred from the boron atom to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, which is the primary purpose of the Suzuki–Miyaura reaction . Additionally, boronic esters can inhibit enzymes such as proteasomes by forming reversible covalent bonds with their active sites, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research . The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term effects on cellular function have not been extensively studied, but boronic esters are known to have prolonged inhibitory effects on proteasome activity, which can lead to sustained changes in protein turnover and cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. . It is important to determine the threshold dose that elicits the desired biochemical effects without causing toxicity. Studies on similar compounds have shown that high doses can lead to adverse effects such as organ toxicity and metabolic disturbances .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in the Suzuki–Miyaura coupling reaction . The compound interacts with enzymes and cofactors involved in the catalytic cycle, such as palladium complexes and ligands . These interactions facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center . Additionally, boronic esters can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Boronic esters are known to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where they can interact with target proteins and enzymes . The localization and accumulation of the compound can impact its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular proteins . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Boronic esters are known to localize in the cytoplasm and nucleus, where they can interact with target proteins and enzymes . The subcellular localization of the compound can influence its activity and function, as well as its impact on cellular processes .

Properties

IUPAC Name

2-(2-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-10(2)18-12-9-7-8-11(13(12)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIBMZWYVMJDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139315
Record name 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-00-6
Record name 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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